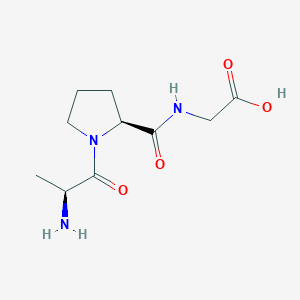

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

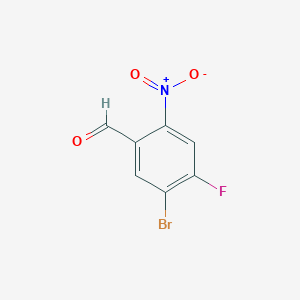

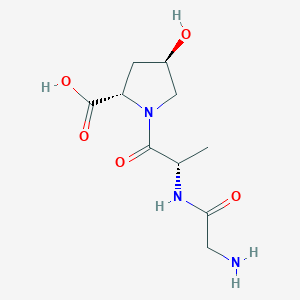

“N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is a chemical compound . It is a derivative of pipradrol, which was originally developed as a treatment for ADHD in the 1950s.

Synthesis Analysis

The synthesis of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” involves a reaction with potassium carbonate in dimethyl sulfoxide at 120°C for 18 hours .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is represented by the InChI code1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on synthesizing a novel 1,3-Dithiolane Compound related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. This involved a condensation reaction, and the compound's structure was analyzed using 1H NMR and X-ray diffractions, providing insights into its potential applications in chemical synthesis (Zhai Zhi-we, 2014).

Anticancer Activity

- A study explored new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including a compound similar to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications (S. Mbugua et al., 2020).

Anticonvulsant Agents

- Novel Schiff bases of 3-aminomethyl pyridine, structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, were synthesized and screened for anticonvulsant activity. Several compounds exhibited significant protection against seizures, suggesting the potential for developing new anticonvulsant medications (S. Pandey & R. Srivastava, 2011).

Hydrogen Bonding in Schiff Base Ligands

- Research into pyrrolide-imine Schiff base compounds, related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, revealed insights into hydrogen bonding and electrostatic interactions. These findings are relevant for understanding molecular structures in chemistry (M. Akerman & Victoria A. Chiazzari, 2014).

Catalytic Applications

- A study on diiron(III) complexes of tridentate 3N ligands, including compounds structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, investigated their use as catalysts for hydroxylation of alkanes. This research could influence the development of new catalysts in organic chemistry (M. Sankaralingam & M. Palaniandavar, 2014).

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes with catecholates, including compounds related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, displayed potent photocytotoxicity under red light and were used for cellular imaging. These findings contribute to the development of new photoactive compounds in medical research (Uttara Basu et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505927 |

Source

|

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine | |

CAS RN |

70754-93-7 |

Source

|

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)